Barium tetrafluoroborate

Description

Conceptual Framework of Metal Tetrafluoroborates

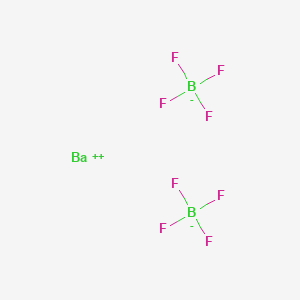

Metal tetrafluoroborates are salts composed of a metal cation and the tetrafluoroborate (B81430) anion (BF₄⁻). The BF₄⁻ anion is a tetrahedral species, isoelectronic with stable molecules like tetrafluoromethane (CF₄) and ions such as perchlorate (B79767) (ClO₄⁻). chemeurope.comwikipedia.org This structural similarity to the perchlorate ion has led to the increasing use of tetrafluoroborate as a weakly coordinating anion in both inorganic and organic chemistry. chemeurope.comwikipedia.org The inertness of the BF₄⁻ anion can be attributed to its symmetry, which distributes the negative charge over four fluorine atoms, and the high electronegativity of fluorine, which reduces the anion's basicity. chemeurope.com

The synthesis of metal tetrafluoroborates can be achieved through several methods, including the reaction of fluoride (B91410) salts with the Lewis acid boron trifluoride (BF₃), treating tetrafluoroboric acid with a base, or the reaction of boric acid with hydrofluoric acid. wikipedia.org For transition and heavy metal tetrafluoroborates, the corresponding metal salts are added to a mixture of boric and hydrofluoric acids. wikipedia.org An alternative method involves the electrolysis of metals like tin, lead, copper, and nickel in a solution of tetrafluoroboric acid (HBF₄). wikipedia.org

While the tetrafluoroborate anion is often considered non-coordinating, it can act as a fluoride donor in certain reactions. wikipedia.org The Balz-Schiemann reaction, which is used to synthesize aryl fluorides, is a well-known example of this behavior. wikipedia.org Furthermore, in some complexes, a fluorine atom from the BF₄⁻ anion can act as a bridging ligand between the boron atom and a cationic center. wikipedia.org However, the BF₄⁻ anion is not entirely "innocent" and can be susceptible to hydrolysis and decomposition, where it can lose a fluoride ligand. wikipedia.org This reactivity is a key consideration in its application, as highly reactive cations can abstract fluoride from the BF₄⁻ anion. chemeurope.com

Significance of Barium Tetrafluoroborate within Contemporary Chemical Research

This compound serves as a significant compound in modern chemical research due to its versatile applications as a precursor and a functional material. It is widely utilized in the synthesis of other organic and inorganic fluorine-containing compounds. chemeurope.com

In materials science, this compound has been explored for the synthesis of polymers in the solid phase. biosynth.com It is also used in the preparation of other barium-containing materials. For instance, it can be used in anion exchange reactions to produce other barium salts, such as barium(II) sulfate (B86663), by reacting with a sulfate source. rsc.org The thermal decomposition of this compound is a route to produce barium fluoride (BaF₂), a material with applications in optics and as a scintillator crystal. osti.govmaterialsproject.orgresearchgate.netresearchgate.net

Recent research has also highlighted the potential of this compound in advanced applications. For example, it has been investigated as a component in admixtures for photoacoustic and X-ray contrast imaging of the gastrointestinal tract. nih.gov Furthermore, the properties of the tetrafluoroborate anion have led to the investigation of this compound in the development of new materials for optical and electronic applications, including as a potential host material for thorium in the development of nuclear clocks.

The compound's properties, such as its birefringence and red fluorescence, also make it a subject of interest for optical materials research. biosynth.com

Overview of Key Research Directions and Challenges

Current research involving this compound is focused on several key areas, driven by both its potential applications and the inherent challenges associated with its chemistry.

A primary research direction is the use of this compound as a precursor for the synthesis of novel materials. This includes the formation of fluoride-containing coordination compounds and mixed-anion materials. tandfonline.comscispace.comresearchgate.net The controlled decomposition of the tetrafluoroborate anion is a critical aspect of this research, as it can be harnessed to introduce fluoride into new structures. tandfonline.com

A significant challenge in the use of this compound and other metal tetrafluoroborates is their thermal stability and decomposition mechanism. semanticscholar.orgacs.org The decomposition of the tetrafluoroborate anion can be complex and is influenced by factors such as the cation, the presence of other ligands, and the reaction atmosphere. osti.govthieme-connect.de Understanding and controlling this decomposition is crucial for its application as a precursor. For instance, the thermal decomposition of arenediazonium tetrafluoroborates can be explosive, necessitating dilution with inert solids like barium sulfate to control the reaction. thieme-connect.de

Another research focus is on the fundamental understanding of the crystal structure and properties of anhydrous this compound. While the structure of its hydrate (B1144303) has been studied, detailed characterization of the anhydrous form is important for predicting and tuning its properties for specific applications. researchgate.netresearchgate.netcrystallography.net

Furthermore, there is ongoing research into the role of the tetrafluoroborate anion in influencing the properties of materials. This includes its effect on the solvation of ions in various solvents and its interaction with cations in complex systems. researchgate.net The subtle interplay between the barium cation and the tetrafluoroborate anion can lead to unique structural and electronic properties that are being explored for the design of new functional materials.

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | Ba(BF₄)₂ |

| Molecular Weight | 310.94 g/mol nih.govcymitquimica.com |

| Appearance | White crystalline solid chemeurope.com |

| Solubility | Soluble in water chemeurope.combiosynth.com |

| CAS Number | 13862-62-9 nih.gov |

Table 2: Crystallographic Data for this compound Compounds

| Compound | Crystal System | Space Group | Cell Parameters |

| Ba(BF₄)₂ | Monoclinic | P 1 21/n 1 | a = 8.339 Å, b = 16.53 Å, c = 10.212 Å, β = 106.64° crystallography.net |

| Ba(BF₄)₂·3H₂O | Orthorhombic | C 222₁ | a = 7.1996(2) Å, b = 18.0823(5) Å, c = 7.1860(2) Å researchgate.net |

Structure

2D Structure

Properties

CAS No. |

13862-62-9 |

|---|---|

Molecular Formula |

B2BaF8 |

Molecular Weight |

310.9 g/mol |

IUPAC Name |

barium(2+);ditetrafluoroborate |

InChI |

InChI=1S/2BF4.Ba/c2*2-1(3,4)5;/q2*-1;+2 |

InChI Key |

XKIOEQAEFAWTOM-UHFFFAOYSA-N |

SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Ba+2] |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Ba+2] |

Other CAS No. |

13862-62-9 |

Synonyms |

Barium tetrafluoroborate |

Origin of Product |

United States |

Synthetic Methodologies for Barium Tetrafluoroborate Compounds

Direct Synthesis Approaches for Anhydrous Barium Tetrafluoroborate (B81430)

The preparation of anhydrous barium tetrafluoroborate is crucial for applications where the presence of water could interfere with subsequent reactions or material properties.

Reaction Pathways Involving Barium Precursors and Fluorine Sources

Anhydrous this compound can be synthesized through the direct reaction of barium precursors with a suitable fluorine source. One common method involves the reaction of barium fluoride (B91410) (BaF₂) with bromine trifluoride (BrF₃). nih.govresearchgate.net This reaction yields this compound as a colorless microcrystalline powder. researchgate.net Another approach involves the reaction of barium carbonate (BaCO₃) or barium hydroxide (B78521) (Ba(OH)₂) with fluoroboric acid (HBF₄). The resulting product can then be dehydrated to obtain the anhydrous salt.

Solid-State Reaction Conditions for this compound Formation

Solid-state reactions are another viable route for the synthesis of anhydrous this compound. These methods typically involve heating a mixture of appropriate precursors. For instance, heating a mixture of barium chloride (BaCl₂) and potassium tetrafluoroborate (KBF₄) can lead to the formation of this compound. osti.gov The thermal decomposition of hydrated this compound can also yield the anhydrous form, although care must be taken to avoid thermal hydrolysis. researchgate.net Research has shown that this compound completely dehydrates at 100°C. osti.gov

Synthesis of Hydrated Forms of this compound

Hydrated forms of this compound are often precursors for the anhydrous salt and can be synthesized through crystallization from aqueous solutions.

Crystallization from Aqueous Solutions and Controlled Evaporation Techniques

Hydrated this compound, specifically this compound dihydrate (Ba(BF₄)₂·2H₂O), can be prepared by dissolving barium carbonate in an aqueous solution of tetrafluoroboric acid. Subsequent controlled evaporation of the solution leads to the crystallization of the hydrated salt. colab.ws The formation of dihydrates has been indicated by thermal analysis. researchgate.net

The synthesis of related strontium tetrafluoroborate trihydrate (Sr(BF₄)₂·3H₂O) has been achieved by reacting strontium carbonate with a 40% aqueous solution of tetrafluoroboric acid, followed by slow evaporation. colab.ws A similar approach can be adapted for the synthesis of hydrated this compound.

Influence of Stoichiometry on Hydrate (B1144303) Formation

The stoichiometry of the reactants plays a critical role in the formation of specific hydrates. The ratio of the barium precursor to the fluoroboric acid and the concentration of the aqueous solution can influence the hydration state of the resulting crystalline product. Careful control of these parameters is necessary to obtain the desired hydrate. For instance, in the synthesis of tetraethylammonium (B1195904) tetrafluoroborate, the molar ratio of reactants and the solvent composition are key to achieving a high yield of the desired product. google.com While not directly about this compound, this highlights the general importance of stoichiometry in tetrafluoroborate salt synthesis.

Novel Synthetic Routes and Mechanistic Considerations

Recent research has explored novel and more environmentally friendly methods for the synthesis of related compounds, which could potentially be applied to this compound. Mechanochemical synthesis, for example, utilizes mechanical energy to drive chemical reactions, often in the absence of solvents. umb.skrsc.org This "green chemistry" approach has been used to synthesize aromatic ketones mediated by pyrylium (B1242799) tetrafluoroborate. umb.skrsc.org While not a direct synthesis of this compound, it demonstrates the potential of mechanochemistry for tetrafluoroborate chemistry.

Furthermore, hydrothermal and solvothermal methods, which involve carrying out reactions in water or other solvents at elevated temperatures and pressures, offer another avenue for the synthesis of inorganic compounds. nih.govnih.gov These techniques allow for the control of crystal morphology and size. nih.gov For instance, submicron spherical barium fluoride (BaF₂) has been successfully synthesized via a low-temperature hydrothermal method. nih.gov

The table below summarizes the different synthetic approaches for this compound and related compounds.

| Product | Synthetic Method | Precursors | Key Conditions |

| Anhydrous this compound | Direct Reaction | Barium fluoride, Bromine trifluoride | --- |

| Anhydrous this compound | Solid-State Reaction | Barium chloride, Potassium tetrafluoroborate | Heating |

| Hydrated this compound | Crystallization from Aqueous Solution | Barium carbonate, Tetrafluoroboric acid | Controlled evaporation |

| Strontium Tetrafluoroborate Trihydrate | Crystallization from Aqueous Solution | Strontium carbonate, Tetrafluoroboric acid | Slow evaporation |

| Aromatic Ketones | Mechanochemical Synthesis | Pyrylium tetrafluoroborate, various organic reactants | Ball milling |

| Barium Fluoride | Hydrothermal Synthesis | Barium hydroxide, Hydrofluoric acid | Low temperature |

Double Displacement Reactions for this compound Generation

Double displacement reactions, also known as salt metathesis, are a fundamental class of reactions in inorganic synthesis. wikipedia.org This methodology involves the exchange of ions between two reacting ionic compounds, which results in the formation of two new compounds. altervista.org The general principle can be represented by the equation:

AX + BY → AY + BX altervista.org

For this reaction to proceed to completion, a driving force is typically required, such as the formation of an insoluble precipitate, a gas, or a weak electrolyte like water. wikipedia.orgaltervista.org In the context of this compound synthesis, this reaction is performed by combining a soluble barium salt with a soluble tetrafluoroborate salt.

A specific example involves the reaction of barium chloride with caesium tetrafluoroborate. smolecule.com When aqueous solutions of these two salts are mixed, the barium and caesium cations exchange their anionic partners. This leads to the formation of this compound and caesium chloride. The reaction's progression can be influenced by the solubility differences of the products in the chosen solvent.

Another potential double displacement reaction could involve barium hydroxide and a soluble tetrafluoroborate salt. For instance:

Ba(OH)₂ + 2 NaBF₄ → Ba(BF₄)₂ + 2 NaOH

The success of such reactions hinges on the solubility characteristics of the reactants and products, which dictates the ease of isolation of the desired this compound.

Table 1: Double Displacement Reaction for this compound Synthesis

| Reactant 1 | Reactant 2 | Product 1 | Product 2 | Reaction Type |

|---|---|---|---|---|

| Barium Chloride (BaCl₂) | Caesium Tetrafluoroborate (CsBF₄) | This compound (Ba(BF₄)₂) | Caesium Chloride (CsCl) | Salt Metathesis smolecule.com |

| Barium Hydroxide (Ba(OH)₂) | Sodium Tetrafluoroborate (NaBF₄) | This compound (Ba(BF₄)₂) | Sodium Hydroxide (NaOH) | Salt Metathesis |

Utilization of Borofluoric Acid in Tetrafluoroborate Salt Synthesis

A direct and common route for producing various tetrafluoroborate salts is through the use of borofluoric acid (HBF₄). df-chemicals.com Borofluoric acid is a strong acid that readily reacts with bases in a neutralization reaction, which is itself a type of double displacement reaction. wikipedia.orgdf-chemicals.com

The synthesis of this compound via this method involves the neutralization of borofluoric acid with a suitable barium base, most commonly barium hydroxide, Ba(OH)₂. The reaction proceeds as follows:

2 HBF₄ + Ba(OH)₂ → Ba(BF₄)₂ + 2 H₂O

In this reaction, the acid (borofluoric acid) and the base (barium hydroxide) react to form a salt (this compound) and water. The formation of water, a very stable and weak electrolyte, serves as the driving force for the reaction. altervista.org This method is often favored for producing high-purity salts. google.com

The borofluoric acid used as the starting material is typically synthesized by reacting boric acid with hydrofluoric acid. google.comthieme-connect.de The concentration of the aqueous borofluoric acid solution can be adjusted, with concentrations between 30-50% by weight being common for these syntheses. google.com

Table 2: Synthesis of this compound Using Borofluoric Acid

| Reactant 1 | Reactant 2 | Product 1 | Product 2 | Reaction Type |

|---|---|---|---|---|

| Borofluoric Acid (HBF₄) | Barium Hydroxide (Ba(OH)₂) | This compound (Ba(BF₄)₂) | Water (H₂O) | Neutralization wikipedia.orgdf-chemicals.com |

Crystallographic and Structural Elucidation of Barium Tetrafluoroborate Systems

Anhydrous Barium Tetrafluoroborate (B81430) Crystal Structures

The anhydrous form of barium tetrafluoroborate presents a distinct crystal structure compared to its hydrated counterparts.

Recent studies have elucidated the crystal structure of anhydrous this compound. It crystallizes in the orthorhombic crystal system. nih.govnih.gov Specifically, the hydrated form Ba(BF₄)₂·3H₂O belongs to the space group C222₁, with unit cell parameters of a = 7.1996(2) Å, b = 18.0823(5) Å, and c = 7.1860(2) Å. nih.govnih.gov Theoretical studies have also explored the structural possibilities, noting that among tetrafluoroborates, the orthorhombic space group Pnma (No. 62) is common. tku.edu.tw

For comparison, the hydrated strontium salt, Sr(BF₄)₂·3H₂O, crystallizes in the tetragonal system with the space group P4₂/mnm and unit cell parameters a = 6.9638(4) Å and c = 18.1671(12) Å. nih.govnih.gov

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| Ba(BF₄)₂·3H₂O (RT) nih.govnih.gov | Orthorhombic | C222₁ | 7.1996(2) | 18.0823(5) | 7.1860(2) | 90 |

| Ba(BF₄)₂·3H₂O (LT) nih.goviucr.orgnih.goviucr.org | Monoclinic | P2₁ | 7.0550(4) | 7.1706(3) | 9.4182(6) | 109.295(7) |

| Sr(BF₄)₂·3H₂O nih.govnih.gov | Tetragonal | P4₂/mnm | 6.9638(4) | 6.9638(4) | 18.1671(12) | 90 |

RT = Room Temperature, LT = Low Temperature

In anhydrous Ba(BF₄)₂, the barium ion exhibits a high coordination number. The metal center, possessing 2/m symmetry, is surrounded by 14 fluorine atoms. researchgate.net This results in a complex coordination polyhedron. In a related mixed anion compound, Ba(BF₄)(AsF₆), the coordination polyhedron around the barium atom is described as a slightly distorted tri-capped trigonal prism, involving fluorine atoms from both the tetrafluoroborate and hexafluoroarsenate (B1215188) anions. researchgate.net Another mixed salt, Ba₂(BF₄)₂(AsF₆)(H₃F₄), features a barium environment in the shape of a tetra-capped distorted trigonal prism with a coordination number of 10, comprising fluorine atoms from BF₄⁻, AsF₆⁻, and H₃F₄⁻ anions. researchgate.net

In the low-temperature modification of the trihydrate, LT-Ba(BF₄)₂(H₂O)₃, the Ba²⁺ cation has a coordination number of 10, being coordinated by seven fluorine ligands from six BF₄⁻ anions and three water molecules. nih.goviucr.org The resulting [BaF₇O₃] coordination polyhedron shares two vertices with two other identical polyhedra. nih.gov In contrast, the anhydrous form has the Ba²⁺ cation surrounded by ten BF₄⁻ anions. nih.goviucr.org

The tetrafluoroborate anion (BF₄⁻) is a tetrahedral species. wikipedia.orgtopblogtenz.comquora.com In the crystal structure of anhydrous Ba(BF₄)₂, each BF₄⁻ anion is connected to five barium atoms. researchgate.net The boron atom and two of the three independent fluorine atoms occupy special positions with mirror symmetry (m). researchgate.net

In the low-temperature trihydrate, LT-Ba(BF₄)₂(H₂O)₃, there are two distinct tetrafluoroborate units. One is bound to four Ba²⁺ cations, while the other is connected in a chelate mode to one Ba²⁺ cation and to another via a μ₂-bridging fluorine ligand. nih.goviucr.org

The interatomic distances within the this compound crystal structure provide insight into the bonding characteristics. In the low-temperature modification of Ba(BF₄)₂(H₂O)₃, the Ba-F bond lengths range from 2.698(7) to 3.035(8) Å. nih.goviucr.org This represents a larger spread compared to the room-temperature modification, where the range is 2.729(4) to 2.843(17) Å. nih.goviucr.org The B-F distances in the low-temperature form are within the normal range of 1.352(12) to 1.406(16) Å. nih.goviucr.org

For comparison, in a related compound, Ba[BrF₄]₂, the Ba-F distances fall within the range of 2.680(14) to 3.324(16) Å. nih.gov Theoretical studies on various tetrafluoroborates have shown that B-F bond lengths typically range from 1.242 to 1.529 Å, with a significant portion falling between 1.341 and 1.440 Å. tku.edu.tw The B-F bond length in the BF₄⁻ anion is generally longer (around 143 pm) than in boron trifluoride (BF₃, 130 pm) due to the change in hybridization from sp² to sp³ and the loss of double bond character. doubtnut.com

| Compound | Ba-F Distance Range | B-F Distance Range |

| LT-Ba(BF₄)₂(H₂O)₃ nih.goviucr.org | 2.698(7) – 3.035(8) | 1.352(12) – 1.406(16) |

| RT-Ba(BF₄)₂(H₂O)₃ nih.goviucr.org | 2.729(4) – 2.843(17) | Not specified |

LT = Low Temperature, RT = Room Temperature

The crystal structures of alkaline earth tetrafluoroborates show interesting trends. Strontium tetrafluoroborate (Sr(BF₄)₂) is isomorphous with calcium tetrafluoroborate (Ca(BF₄)₂). researchgate.netresearchgate.net In these structures, the metal cation has a coordination number of 8, with a square-antiprismatic environment. researchgate.netresearchgate.net Each tetrafluoroborate anion is bonded to four metal centers. researchgate.netresearchgate.net

In contrast, the larger barium cation in Ba(BF₄)₂ leads to a different crystal structure with a higher coordination number of 14 for the metal center. researchgate.net This structural difference highlights the influence of cation size on the crystal packing and coordination environment in these compounds. Theoretical studies suggest that as the cation radius increases in alkaline earth tetrafluoroborates, the bandgap tends to decrease. tku.edu.tw

This compound trihydrate, Ba(BF₄)₂·3H₂O, undergoes a polymorphic phase transition upon cooling. nih.govnih.gov The room-temperature orthorhombic phase (space group C222₁) transforms into a monoclinic modification (space group P2₁) at low temperatures. nih.goviucr.orgnih.goviucr.org This transition occurs between 280 K and 300 K and is accompanied by pseudo-merohedral twinning of the crystals. nih.govnih.govnih.goviucr.org The driving force for this phase transition is believed to be the formation of a more efficiently packed structure, as indicated by an increase in crystal density. iucr.org

The low-temperature structure was determined at 150 K, revealing a monoclinic cell with parameters a = 7.0550(4) Å, b = 7.1706(3) Å, c = 9.4182(6) Å, and β = 109.295(7)°. nih.goviucr.orgnih.goviucr.org This transition to a lower symmetry structure is a known phenomenon in tetrafluoroborate salts, which are of interest for their calorimetric properties related to such solid-to-solid transitions. epo.org

Structural Characterization of Hydrated this compound

Crystallohydrate Stoichiometries and Their Impact on Crystal Packing

This compound is known to form a stable trihydrate, with the chemical formula Ba(BF₄)₂·3H₂O. colab.ws This specific stoichiometry dictates a unique crystal packing arrangement. The structure of this crystallohydrate has been determined through single-crystal X-ray diffraction, revealing a complex and well-defined three-dimensional network.

In the solid state, the barium ion is coordinated by water molecules, forming a cationic complex. These hydrated barium cations and the tetrafluoroborate anions are then arranged in a specific, repeating pattern that constitutes the crystal lattice. The presence of three water molecules per formula unit allows for an extensive network of hydrogen bonds, which significantly influences the cohesion and stability of the crystal structure. Unlike anhydrous this compound which features a very high coordination number for the barium ion, the hydrated form satisfies the metal's coordination sphere primarily through water molecules and interactions with the fluorine atoms of the tetrafluoroborate anion.

The crystallographic data for this compound Trihydrate is summarized in the table below.

| Parameter | Value |

| Chemical Formula | Ba(BF₄)₂·3H₂O |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 10.036(1) |

| b (Å) | 11.852(1) |

| c (Å) | 14.850(1) |

| Data derived from studies on isostructural M(BF₄)₂·3H₂O compounds. researchgate.net |

Role of Water Molecules in the Supramolecular Architecture

Water molecules in hydrated this compound are not merely occupying space within the lattice; they are integral components of the supramolecular assembly, primarily through their ability to form hydrogen bonds. researchgate.netmdpi.com In the trihydrate, the water molecules act as ligands, directly coordinating to the Ba²⁺ cation. researchgate.net

The primary roles of the water molecules include:

Cation Hydration: The water molecules form a hydration shell around the barium ion, creating a complex cation, [Ba(H₂O)₃]²⁺. This coordination satisfies the immediate electronic requirements of the metal center and dictates its local geometry.

Hydrogen-Bonded Network: The coordinated water molecules act as hydrogen bond donors, forming linkages to the fluorine atoms of the tetrafluoroborate anions (O-H···F). mdpi.com These anions, in turn, act as hydrogen bond acceptors.

Coordination Chemistry of the Tetrafluoroborate Anion in Barium Compounds

The tetrafluoroborate anion, [BF₄]⁻, is often considered a weakly coordinating anion. wikipedia.org However, in its compounds with highly electropositive metals like barium, it exhibits complex and varied coordination behavior.

Multidentate and Bridging Behavior of the [BF₄]⁻ Anion

In anhydrous this compound, Ba(BF₄)₂, the [BF₄]⁻ anion demonstrates significant multidentate and bridging capabilities. researchgate.net The crystal structure reveals that the barium center is surrounded by a total of 14 fluorine atoms, resulting in a very high coordination number. researchgate.net This high coordination is achieved by the [BF₄]⁻ anions acting as polydentate ligands.

Specifically, each tetrafluoroborate anion is bonded to four different barium metal centers. researchgate.net In this arrangement, the fluorine atoms of the tetrahedral [BF₄]⁻ anion act as bridging ligands, connecting adjacent Ba²⁺ ions. This extensive bridging is a key feature of the crystal structure, creating a complex and tightly bound three-dimensional inorganic network. This behavior, where a fluorine atom from the anion acts as a bridging ligand between the central atom (boron) and another cationic center, is a known feature of tetrafluoroborate chemistry. wikipedia.org The Ba-F distances in related barium fluoride (B91410) compounds typically range from approximately 2.68 Å to 3.32 Å. nih.gov

Table 1: Coordination Environment in Anhydrous Ba(BF₄)₂

| Central Atom | Coordination Number | Coordinating Species | [BF₄]⁻ Anion Behavior |

| Ba²⁺ | 14 | 14 F atoms from neighboring [BF₄]⁻ anions | Bridging, connecting to four Ba²⁺ centers |

Data sourced from structural analysis of Ba(BF₄)₂. researchgate.net

Ligand Field Analysis in Barium-Fluorine Coordination Spheres

Ligand Field Theory (LFT) is most commonly used to describe the electronic structure of transition metal complexes, where it explains the splitting of d-orbital energies by the electrostatic field of the surrounding ligands. libretexts.org For barium(II), which is a main group metal with a d⁰ electron configuration and a closed-shell electronic structure, a traditional LFT analysis of d-orbital splitting is not applicable.

Instead, the interaction between the Ba²⁺ cation and the fluoride ligands of the [BF₄]⁻ anion is overwhelmingly ionic in nature. academie-sciences.fr The "ligand field" in this context refers to the strong electrostatic field generated by the fourteen surrounding, negatively polarized fluorine atoms. This field stabilizes the positively charged Ba²⁺ ion within the crystal lattice.

Key points regarding the barium-fluorine coordination sphere include:

Electrostatic Interactions: The bonding is dominated by strong electrostatic attraction between the hard acid Ba²⁺ and the hard base F⁻.

Ionic Character: The Ba-F bonds are considered highly ionic, with minimal covalent character. In analogous metal-fluoride systems, the M-F bond is noted for its ionic nature. academie-sciences.fr

Polarization: While the interaction is primarily ionic, the strong electric field of the Ba²⁺ ion can induce some polarization of the electron clouds of the fluorine atoms.

A quantitative description of the electronic structure and the subtle effects of the ligand field would necessitate advanced quantum chemical methods, such as Density Functional Theory (DFT), which can model the interactions in such main-group element systems. researchgate.net

Spectroscopic Investigations and Vibrational Analysis of Barium Tetrafluoroborate

Infrared (IR) Spectroscopy for Functional Group Identification

The tetrafluoroborate (B81430) anion (BF₄⁻) is characterized by specific vibrational modes. In many tetrafluoroborate compounds, the anion exhibits a threefold degenerate vibrational mode that results in a strong and broad absorption band in the infrared spectrum. nih.govresearchgate.net This is often observed in the region of 900–1150 cm⁻¹. researchgate.netacs.orgacs.org

Interaction with the cation, such as in alkyl-methylimidazolium tetrafluoroborates, can cause a breakdown of the local symmetry of the BF₄⁻ anion. nih.govacs.orgacs.org This "local symmetry breaking" leads to the splitting of the degenerate vibrational mode, resulting in a broad absorption band that can resolve into multiple peaks. nih.govresearchgate.netacs.orgacs.org For instance, in some ionic liquids containing the tetrafluoroborate anion, this broad band shows three distinct splitting peaks. researchgate.netacs.orgacs.org Other vibrational modes for the BF₄⁻ ion include a B-F stretching vibration, which has been identified around 522 cm⁻¹ in certain compounds. researchgate.net Theoretical studies on similar systems have also identified twisting, scissoring, wagging, and symmetric stretching modes for the BF₄⁻ anion. banglajol.info

Table 1: Characteristic IR Vibrational Modes of the Tetrafluoroborate Anion

| Vibrational Mode Assignment | Typical Wavenumber Range (cm⁻¹) | Observations |

| Asymmetric Stretching (ν₃, T₂) | 900–1150 | Broad, strong absorption; often splits into multiple peaks due to symmetry breaking. researchgate.netacs.orgacs.org |

| B-F Stretching | ~522 | Identified as a characteristic vibration. researchgate.net |

| Symmetric Bending (ν₂, E) | ~353 | Observed in Raman spectra of related salts like NaBF₄. researchgate.net |

| Asymmetric Bending (ν₄, T₂) | ~521 | Observed in Raman spectra of related salts. researchgate.net |

| Symmetric Stretching (ν₁, A₁) | ~771 | Strong and sharp peak in Raman spectra of related salts. researchgate.net |

In hydrated forms of barium tetrafluoroborate, such as Ba(BF₄)₂·3H₂O, the vibrational spectra of water molecules provide valuable structural information. researchgate.net The analysis of the H₂O stretching vibration band can be used to understand the nature of solute hydration. researchgate.net By carefully analyzing the spectra, it is possible to remove the spectral contributions of bulk water, thereby isolating the spectrum of water molecules that are directly interacting with or affected by the ions. researchgate.net This allows for a detailed study of the energetic states of the hydrating water molecules and provides insights into the structure of the hydration sphere around the cation and anion. researchgate.net The presence of water in hydrated tetrafluoroborate compounds can be confirmed by IR spectroscopy, and its content can be further analyzed by thermogravimetric methods. researchgate.net

Raman Spectroscopy for Lattice Dynamics and Molecular Vibrations

Raman spectroscopy is a complementary technique to IR spectroscopy that provides information on molecular vibrations and is particularly useful for studying the low-frequency modes associated with crystal lattices.

In the solid state, the Raman spectrum of this compound is expected to show distinct modes corresponding to the internal vibrations of the tetrafluoroborate anion and the lattice vibrations involving the barium cation. For the tetrafluoroborate anion (assuming Td symmetry), four fundamental vibrational modes are expected: ν₁ (A₁), ν₂ (E), ν₃ (T₂), and ν₄ (T₂). All four modes are Raman active. cdnsciencepub.com

Studies on analogous compounds like sodium tetrafluoroborate (NaBF₄) show a very sharp and intense band for the symmetric stretching mode (ν₁) at approximately 771-773 cm⁻¹, a less intense band for the symmetric bending mode (ν₂) around 353-359 cm⁻¹, and a band for the asymmetric stretching mode (ν₃) near 521 cm⁻¹. researchgate.net Raman investigations of various barium borate (B1201080) frameworks also reveal characteristic peaks for BO₃ and BO₄ units, which can be correlated to their structural arrangements. nih.govresearchgate.net

Table 2: Raman Active Modes for the Tetrafluoroborate Anion (based on NaBF₄ data)

| Vibrational Mode | Symmetry | Wavenumber (cm⁻¹) | Description |

| ν₁ | A₁ | ~771 | Symmetric Stretch |

| ν₂ | E | ~353 | Symmetric Bend |

| ν₃ | T₂ | ~521 | Asymmetric Stretch |

| ν₄ | T₂ | Not specified | Asymmetric Bend |

Data adapted from studies on related tetrafluoroborate salts. researchgate.net

The number and activity of Raman modes are directly related to the crystal structure and symmetry of the compound. Group theory predicts the number of Raman active modes for a given crystal structure. For barium fluorohalides (BaFX), which have a tetragonal crystal system, a total of six Raman bands are predicted and observed (2A₁g + B₁g + 3Eg). lbt-scientific.com

Similarly, for this compound, any deviation from the ideal isolated ion symmetry (Td for BF₄⁻) in the crystal lattice will be reflected in the Raman spectrum. cdnsciencepub.com Lowering of symmetry, for instance due to fluorine bridging between the anion and cation, can lead to the splitting of degenerate modes and the appearance of bands that would be forbidden under higher symmetry. cdnsciencepub.com For example, in the adduct SF₄·BF₃, which has an ionic structure SF₃⁺BF₄⁻, the appearance of forbidden IR bands and splitting of both IR and Raman bands are attributed to a lowering of the symmetry of both ions in the crystal. cdnsciencepub.com The crystal structure of the related barium bis[tetrafluoridobromate(III)] (Ba[BrF₄]₂) shows the barium cation coordinated by twelve fluorine atoms, indicating a complex coordination environment that influences the vibrational spectra. nih.gov

X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive X-ray Spectroscopy (EDS)

X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive X-ray Spectroscopy (EDS) are surface-sensitive analytical techniques that provide information about the elemental composition and chemical states of the constituent elements in a material. thermofisher.comwikipedia.orgthermofisher.com

Elemental Compositional Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), can identify and quantify the elements present on a material's surface, typically within the top 1-10 nanometers. thermofisher.commeasurlabs.comeag.com The technique involves irradiating a sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. creative-biostructure.com Each element has a unique set of binding energies, allowing for its identification. thermofisher.com XPS analysis can determine the elemental composition of this compound by identifying the characteristic peaks for Barium (Ba), Boron (B), and Fluorine (F).

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is another technique used for elemental analysis, often in conjunction with scanning electron microscopy (SEM). wikipedia.orgthermofisher.comanalyticalanswersinc.com It relies on the principle that each element emits a unique set of characteristic X-rays when excited by an electron beam or X-rays. wikipedia.org EDS can provide qualitative and quantitative elemental composition of a sample. analyticalanswersinc.com For instance, in the synthesis of BaₓCe₁₋ₓF₃₋ₓ nanospheres using sodium tetrafluoroborate, EDS was used to determine the elemental compositions and create elemental maps. csic.es

Table 3: Spectroscopic Techniques for Elemental Analysis

| Technique | Principle | Information Obtained | Reference |

| XPS | Measures kinetic energy of photoelectrons emitted upon X-ray irradiation. | Quantitative elemental composition and chemical states of surface elements. | thermofisher.comeag.com |

| EDS | Measures energy of characteristic X-rays emitted upon electron/X-ray excitation. | Qualitative and quantitative elemental composition. | wikipedia.orgthermofisher.com |

Chemical State and Surface Coordination Studies

XPS is particularly valuable for determining the chemical state and coordination environment of elements on a material's surface. eag.commdpi.com Shifts in the binding energy of an element's core-level electrons, known as chemical shifts, are indicative of changes in its oxidation state and local chemical environment. creative-biostructure.comtoray-research.co.jp

For materials involving tetrafluoroborate, XPS can be used to study the interaction of the BF₄⁻ anion with surfaces. In a study of CsPbBr₃ nanocrystals treated with nitrosonium tetrafluoroborate (NOBF₄), high-resolution XPS of the F 1s region showed a peak corresponding to the BF₄⁻ anion, confirming its coordination to the nanocrystal surface. acs.org Furthermore, changes in the binding energies of other elements, such as Cs and Pb, provided insights into the surface coordination and the formation of new chemical states due to the interaction with the tetrafluoroborate. acs.org The ability to distinguish between different chemical states is a key advantage of XPS in understanding surface chemistry and coordination. eag.comacs.org

Computational Chemistry and Theoretical Studies of Barium Tetrafluoroborate

Density Functional Theory (DFT) Based Investigations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for predicting molecular properties such as energies, equilibrium geometries, and vibrational frequencies.

First-principles calculations based on DFT are instrumental in understanding the electronic properties of tetrafluoroborates. nih.gov Theoretical investigations show that tetrafluoroborates containing alkaline-earth metals like barium are promising for deep-ultraviolet (UV) applications. nih.gov

The electronic band gap is a crucial property that determines the optical and electronic behavior of a material. DFT calculations, often using functionals like the generalized gradient approximation (GGA), are employed to determine this. For instance, studies on materials with similar structures, like barium titanate (BaTiO₃), have shown that standard DFT methods can sometimes underestimate the band gap compared to experimental values. nih.gov However, the use of hybrid functionals can yield results in better agreement with experimental data. nih.govaps.org

First-principles calculations for a series of tetrafluoroborates reveal that the band gap tends to decrease as the ionic radii of the alkali or alkaline-earth metals increase. nih.gov The calculated electronic structure indicates that the top of the valence band is primarily composed of F-2p states, while the bottom of the conduction band is mainly derived from the states of the cation and boron.

| Computational Method | Property | Key Finding | Reference |

|---|---|---|---|

| First-Principles Calculations | Band Gap | Band gap decreases with increasing ionic radii of the metal cation in tetrafluoroborates. | nih.gov |

| DFT (General) | Electronic Structure | The top of the valence band is dominated by F-2p states. | researchgate.net |

DFT calculations are highly effective in predicting the equilibrium geometries of molecules with significant accuracy. These methods can determine bond lengths, bond angles, and dihedral angles that are often in close agreement with experimental data. chem-soc.si For complex systems, DFT provides a reliable means to obtain optimized molecular structures which serve as the basis for further calculations, such as vibrational frequencies. researchgate.net

The vibrational properties of the tetrafluoroborate (B81430) anion (BF₄⁻) have been studied using quantum chemical calculations to develop accurate force fields for simulations. karazin.ua These calculations involve constructing the potential energy surface with respect to the B-F bond lengths and F-B-F angles to derive intramolecular potential constants. karazin.ua The calculated harmonic vibrational frequencies can then be compared with experimental infrared and Raman spectra to validate the computational model and assign spectral bands to specific molecular vibrations. researchgate.netacs.org

| Computational Level | System | Calculated Property | Key Insight | Reference |

|---|---|---|---|---|

| M06-2X/6-311++G(d,p) | BF₄⁻ anion | Potential Energy Surface, Intramolecular Force Constants | Development of a new force field for accurate vibrational spectra reproduction. | karazin.ua |

| B3LYP/6-311++G(3df,3pd) | XH₃Y molecules | Geometrical Parameters, Vibrational Frequencies | DFT methods show advantages in predicting geometries and frequencies compared to experimental data. | chem-soc.si |

DFT is also used to analyze the nature of chemical bonds and the distribution of electronic charge within a molecule. arxiv.org Methods like Natural Bond Orbital (NBO) analysis can be performed on the DFT-optimized geometry to investigate charge transfer and bonding interactions.

For the tetrafluoroborate anion, quantum chemical calculations have been used to determine the partial charges on the boron and fluorine atoms. karazin.ua This information is crucial for developing accurate force fields used in molecular dynamics simulations. The charge distribution within the molecule is a key factor in understanding its reactivity and intermolecular interactions. arxiv.org The concept of charge equalization, where electrons flow between atoms until their chemical potential is equalized, is a foundational principle in these analyses. arxiv.org

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. These simulations provide detailed information on the dynamic behavior of materials, such as phase transitions and transport properties.

MD simulations have been performed on related compounds like BaXF₄ (where X = Mg, Mn, or Zn), using ab initio potentials to describe the short-range interactions between ion pairs. unomaha.eduunl.edu These simulations successfully reproduced the experimentally reported crystal structure and observed phase transitions. unomaha.eduunl.edu For such simulations, the system size is typically increased by creating a supercell, and periodic boundary conditions are applied to simulate an infinite crystal. unl.edu

For simulations involving the tetrafluoroborate ion, a crucial first step is the development of an accurate force field. karazin.ua A force field is a set of parameters that describes the potential energy of the system. Recent work has focused on creating force fields for the BF₄⁻ anion that can accurately reproduce not only its translational diffusion but also its spectral properties in condensed phases. karazin.ua These force fields are often developed by combining quantum chemical calculations for intramolecular forces with literature values for intermolecular parameters like Lennard-Jones potentials. karazin.ua

Theoretical Prediction of Optical Properties (e.g., UV Transmission)

Computational methods are extensively used to predict the optical properties of materials. First-principles calculations have systematically investigated the optical properties of a series of tetrafluoroborates. nih.gov These studies have shown that tetrafluoroborates with alkaline-earth metals, such as barium, are favorable for deep-ultraviolet (UV) transmission, with performance comparable to classic deep-UV materials like MgF₂. nih.gov

Theoretical models predict that the introduction of highly polarizable cations can decrease the bandgap, which in turn affects the UV transmission cutoff. nih.gov The birefringence and second harmonic generation (SHG) effects in tetrafluoroborates are generally not large because the polarizability anisotropy in the non-π-conjugated [BF₄] tetrahedra is much smaller than in π-conjugated groups. nih.gov However, these theoretical insights are crucial for designing new optical materials with specific properties. For instance, to synthesize materials for the deep-UV region, it is suggested that raw materials with B-F bonds are preferable. nih.gov

Reactivity Mechanisms and Chemical Transformations of Barium Tetrafluoroborate

Barium tetrafluoroborate (B81430), Ba(BF₄)₂, is an inorganic salt that participates in a range of chemical transformations, primarily dictated by the properties of the tetrafluoroborate anion (BF₄⁻). Its reactivity is characterized by its thermal decomposition, interaction with water, and the ability of the BF₄⁻ anion to engage in exchange reactions and function as a weak Lewis base.

Advanced Applications and Functional Material Development Utilizing Barium Tetrafluoroborate

Integration in Functional Materials

The incorporation of barium tetrafluoroborate (B81430) into various matrices and its use as a precursor for complex structures are pivotal in developing next-generation functional materials. Its contributions are particularly notable in optics, catalysis, and polymer science.

The search for new deep-ultraviolet (DUV) non-linear optical (NLO) materials has led researchers to explore complex borates. The strategy of substituting oxygen with fluorine in the borate (B1201080) system has given rise to a class of materials known as fluorooxoborates, which exhibit remarkable NLO properties. nih.govresearchgate.netdntb.gov.ua Barium is a key component in many of these advanced materials. While borates themselves have rich structural chemistry and wide optical transparency, the introduction of fluorine can enhance these properties. acs.org

Fluorooxoborates containing barium demonstrate exceptional NLO characteristics, sometimes comparable or superior to commercially used crystals. researchgate.netdntb.gov.ua The development of these materials represents a significant step forward in generating coherent light in the deep-UV spectrum. dntb.gov.uaacs.org The synthesis of these compounds often involves high-temperature solution methods, where the introduction of fluorine atoms into a BaO–B₂O₃ system yields novel structures. nih.govresearchgate.net

Several key barium fluorooxoborates have been synthesized and characterized for their NLO potential:

BaB₂O₃F₂ : This compound features a unique layered structure and a deep-ultraviolet cutoff edge below 180 nm. nih.govresearchgate.net Its synthesis demonstrates how introducing fluorine into the barium-borate system can create materials with intriguing structures and functionalities. nih.gov

BaB₅O₈F : Synthesized via a cation substitution strategy, this material exhibits two interpenetrating three-dimensional B-O/F frameworks and possesses a wide UV transparency window and large birefringence. dntb.gov.ua

L-histidine tetrafluoroborate (HFB) : While not a purely inorganic barium compound, HFB is a semiorganic NLO material where the tetrafluoroborate anion is a key component. Research has shown its effective nonlinearity is comparable to that of β-barium borate (~2 pm/V). optica.orgosti.govnih.gov HFB is noted for its favorable mechanical properties and adequate birefringence, allowing for phase-matched frequency conversion over a broad transparency range from 250 nm to 1300 nm. osti.gov

The table below summarizes the properties of selected barium-related NLO materials.

| Compound | Key Structural Feature | Noteworthy Optical Property | Citation(s) |

| BaB₂O₃F₂ | Unique 2D ∞[B₂O₃F]⁻ oxyfluoride layer | Deep-ultraviolet cutoff edge < 180 nm | nih.govresearchgate.net |

| BaB₅O₈F | Interpenetrating 3D B–O/F frameworks | Large birefringence, wide UV transparency window | dntb.gov.ua |

| L-histidine tetrafluoroborate (HFB) | Semiorganic crystal with BF₄⁻ counterion | Effective nonlinearity (~2 pm/V) comparable to β-barium borate | optica.orgosti.gov |

Barium-based fluoride (B91410) compounds are prominent in the field of luminescent and scintillator materials due to their unique optical and physical properties. Barium fluoride (BaF₂) is a well-established scintillator crystal known for its fast scintillation emission, making it suitable for applications requiring sub-nanosecond time resolution. berkeleynucleonics.comroditi.com It is used in time-of-flight measurements, positron emission tomography (PET), and high-energy physics. berkeleynucleonics.comadvatech-uk.co.ukalkor.net BaF₂ scintillators have a fast component of emission with a decay time of approximately 800 picoseconds. berkeleynucleonics.com

Beyond pure BaF₂, doped barium fluorooxoborates have been investigated for their luminescent properties. The compound Ba[B₄O₆F₂] , the first alkaline-earth fluorooxoborate, shows interesting optical properties when doped with divalent europium (Eu²⁺). uni-augsburg.de

Key characteristics of these materials include:

BaF₂ Scintillators : These crystals are characterized by two primary emission wavelengths, a fast component around 220 nm and a slow one at 310 nm. berkeleynucleonics.comalkor.net They are only slightly hygroscopic and exhibit excellent radiation hardness. berkeleynucleonics.comroditi.com

Eu²⁺-doped Ba[B₄O₆F₂] : When doped with europium, this material exhibits Eu²⁺ luminescence in the UV region. It shows both a broad-band 5d-4f emission centered at 366 nm and a rarely observed, narrow-band 4f-4f emission around 359 nm. uni-augsburg.de The fluorooxoborate host is considered a weakly coordinating structure, which is conducive to such emissions. uni-augsburg.de

Nd³⁺-doped BaF₂ Nanoparticles : Nanocrystals of neodymium-doped barium fluoride have been synthesized and show interesting luminescence properties. researchgate.net These materials are useful for absorbing high-energy ionizing radiation due to BaF₂'s high effective atomic number and chemical stability. researchgate.net

The table below details the luminescent and scintillator properties of these barium compounds.

| Material | Dopant | Emission Wavelength(s) | Key Application(s) | Citation(s) |

| Barium Fluoride (BaF₂) | None | ~220 nm (fast), 310 nm (slow) | PET, High-Energy Physics, Time-of-Flight Measurements | berkeleynucleonics.comalkor.net |

| Ba[B₄O₆F₂] | Eu²⁺ | ~359 nm (f-f), ~366 nm (d-f) | UV Luminescence | uni-augsburg.de |

| BaF₂ Nanoparticles | Nd³⁺ | Near-IR (e.g., ~1052 nm) | Luminescent nanomaterials, high-energy radiation absorption | researchgate.net |

The tetrafluoroborate anion (BF₄⁻) is known for its role as a weakly coordinating anion and as a source of fluoride. wikipedia.org This reactivity makes tetrafluoroborate salts, including barium tetrafluoroborate, useful in specific catalytic applications. The BF₄⁻ anion can serve as a fluoride donor, a reaction famously exemplified by the Balz–Schiemann reaction for synthesizing aryl fluorides. wikipedia.orgacs.org

While specific studies detailing the catalytic use of this compound are not abundant, the general functions of the tetrafluoroborate ion are well-established:

Fluoride Source : Tetrafluoroborates can deliver a fluoride equivalent for fluorination reactions. wikipedia.org For example, ether and halopyridine adducts of tetrafluoroboric acid (HBF₄) are effective for the hydrofluorination of alkynes. wikipedia.org

Lewis Acid Promotion : Boron trifluoride (BF₃), a potent Lewis acid, can be generated from tetrafluoroborates. wikipedia.org The anodic generation of a Lewis acid has been demonstrated in the electrochemical synthesis of methyl formate (B1220265) from CO₂, showcasing the utility of the underlying boron chemistry. acs.org Borofluoric acid itself acts as a catalyst in the formation of other borofluoride salts by reacting with a base, a process driven by proton donation. df-chemicals.com

The catalytic utility stems from the equilibrium between the tetrafluoroborate anion and boron trifluoride plus a fluoride ion. This allows BF₄⁻ salts to act as a stable, solid source for the in-situ generation of these reactive species under specific conditions.

Boron and barium compounds are recognized for their effectiveness as flame retardants in polymer composites. mdpi.commetu.edu.tr Boron-containing compounds typically exert their flame-retardant action in the condensed phase by promoting the formation of a stable char layer on the polymer surface during combustion. This char acts as a barrier, insulating the underlying material from heat and preventing the release of flammable volatiles.

Barium compounds also contribute to flame retardancy, often acting as synergistic agents that enhance the performance of other flame retardants. mdpi.com For instance, barium ions can effectively promote the reactions that lead to char formation in intumescent flame-retardant systems. mdpi.com The addition of even small amounts of barium compounds can significantly increase the Limiting Oxygen Index (LOI) of an epoxy resin and improve the compactness of the resulting char layer. mdpi.com

While research often focuses on compounds like zinc borate or barium metaborate (B1245444), the principles apply to this compound as well. mdpi.commetu.edu.tr The combination of a char-promoting element (boron) and a synergistic metal ion (barium) in one compound makes it a candidate for developing advanced flame-retardant nanocomposites. The goal of incorporating such additives is to improve the fire safety of polymers used in various industries, including construction and electronics, without compromising their mechanical properties. mdpi.commetu.edu.tr

Analytical Methodologies for the Detection and Quantification of Barium and Tetrafluoroborate

Accurate determination of barium and the tetrafluoroborate anion is crucial for quality control, environmental monitoring, and research. While various techniques exist for elemental analysis of barium, specific methods have been developed for the robust quantification of the tetrafluoroborate anion, particularly in complex matrices like ionic liquids and wastewater.

Ion chromatography (IC) has emerged as a powerful and widely used technique for the determination of the tetrafluoroborate (BF₄⁻) anion. uw.edu.plresearchgate.net It allows for the separation and quantification of BF₄⁻ from other common inorganic anions that may be present in a sample. researchgate.netnih.gov

Several IC methods have been developed, often employing conductivity detection. researchgate.netnih.gov Key aspects of these methods include the choice of eluent, column, and sample preparation. For instance, a method using a potassium biphthalate eluent with a Shim-pack IC-A3 anion-exchange column has been successfully applied to determine BF₄⁻ and other anions in ionic liquids. researchgate.netnih.gov Another approach for analyzing electrolyte samples in lithium-ion batteries uses a potassium hydroxide (B78521) gradient with a Dionex IonPac AS20 column. thermofisher.com

To enhance sensitivity, especially in dilute samples like wastewater, a pre-concentration step such as ion-pair liquid-liquid dispersive microextraction can be employed before IC analysis. amecj.comresearchgate.net In this method, the tetrafluoroborate anion is paired with a cation like tetrabutylammonium (B224687) (TBA⁺) and extracted into a small volume of an organic solvent, achieving a significant concentration factor before injection into the chromatograph. amecj.comresearchgate.net

The table below summarizes various ion chromatography methods for tetrafluoroborate determination.

| Analytical Method | Column Type | Eluent | Detection Limit (LOD) | Sample Matrix | Citation(s) |

| Ion Chromatography with Direct Conductivity | Shim-pack IC-A3 Anion-Exchange | 1.25 mmol/L Potassium Biphthalate | 0.02 - 0.58 mg/L | Ionic Liquids | researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Chromolith Speed ROD RP-18e | 0.5mM TBA-OH + 0.31 mM Phthalic Acid (pH 5.5) | 1.4 mg/L | Ionic Liquids | nih.gov |

| Ion Chromatography with Suppressed Conductivity | Dionex IonPac AS20 | Potassium Hydroxide (KOH) Gradient | Not specified | Li-ion Battery Electrolytes | thermofisher.com |

| IC with Microextraction Pre-concentration | Not specified | Not specified | 7×10⁻³ mg L⁻¹ (0.007 mg/L) | Wastewater | amecj.comresearchgate.net |

| Ion Chromatography with Direct Conductivity | Shim-pack IC-A3 Anion-Exchange | 1.2 mmol/L Potassium Biphthalate | 0.01 - 0.50 mg/L | Ionic Liquids | nih.gov |

Spectrophotometric Methods for Boron-Containing Species

Spectrophotometry offers a viable and accessible approach for the quantification of boron in various materials. For compounds like this compound, the determination of the boron content is crucial for quality control and stoichiometry confirmation. The underlying principle of these methods often involves the conversion of the boron species into a tetrafluoroborate ion (BF₄⁻), which then reacts with a specific chromogenic reagent to form a colored complex. The intensity of the color, which is proportional to the boron concentration, is then measured using a UV-Vis spectrophotometer.

The conversion to the tetrafluoroborate anion is typically achieved in an acidic medium with a source of fluoride ions. nih.gov Research has shown that ultrasonication can significantly accelerate this conversion process, reducing reaction times from 30 minutes to as little as 7 minutes, and has the advantage of not heating the sample, which can lead to lower blank values. rsc.org

Several chromogenic agents have been successfully employed for the spectrophotometric determination of boron as tetrafluoroborate. These include methylene (B1212753) blue, azur C, and various other organic dyes. iaea.org The tetrafluoroborate anion forms an ion-pair with the cationic dye, which can be extracted into an organic solvent like 1,2-dichloroethane. The absorbance of the organic phase is then measured at the wavelength of maximum absorbance (λmax) for the specific complex. For instance, the complex with methylene blue exhibits a molar absorptivity of 65,000 L mol⁻¹ cm⁻¹, which is higher than that of azur C (38,000 L mol⁻¹ cm⁻¹). iaea.org

Another widely used reagent is curcumin (B1669340), which forms a red-colored complex called rosocyanin with boron. neliti.comneliti.com This method is noted for its simplicity and high sensitivity. The analysis is typically performed at a λmax around 540-551 nm. neliti.cominstitutsunandoe.ac.id The linearity of the method is a key performance characteristic, with studies reporting high correlation coefficients (R² > 0.99) over a defined concentration range. neliti.comneliti.com

The selection of the specific spectrophotometric method depends on factors such as the required sensitivity, the sample matrix, and potential interfering ions. For instance, while curcumin is effective, methods based on ion-pair extraction with dyes like Victoria blue 4R have also been developed, offering high molar absorptivity (9.6 × 10⁴ L mol⁻¹ cm⁻¹) and low detection limits. tandfonline.com

Table 1: Comparison of Spectrophotometric Methods for Boron Determination as Tetrafluoroborate

| Reagent | Principle | λmax (nm) | Limit of Detection (LOD) | Key Findings & Research Context |

|---|---|---|---|---|

| Methylene Blue | Ion-pair formation with BF₄⁻ and extraction | 658 | ~0.02 mg/L | Studied for boron traces in heavy water. Molar absorptivity of 65,000 L mol⁻¹ cm⁻¹. iaea.org |

| Azur C | Ion-pair formation with BF₄⁻ and extraction | 658 | Not specified | Compared with Methylene Blue, showed lower sensitivity with a molar absorptivity of 38,000 L mol⁻¹ cm⁻¹. iaea.org |

| Curcumin | Rosocyanin complex formation | 540 - 551 | 0.244 µg/L | Widely used due to its abundance and high sensitivity. Forms a red-colored complex. neliti.comneliti.cominstitutsunandoe.ac.id |

| Victoria blue 4R | Ion-pair formation with BF₄⁻ and extraction | 610 | 0.02 mg/L | Developed for boron in mineral waters, offering high molar absorptivity (9.6 × 10⁴ L mol⁻¹ cm⁻¹). tandfonline.com |

| Astra Phloxine | Ion-pair formation with BF₄⁻ after ultrasound-assisted conversion | 553 | 0.015 mg/L | A novel method utilizing dispersive liquid-liquid microextraction for enhanced sensitivity. nih.gov |

Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) for Barium Analysis

Inductively coupled plasma atomic emission spectrometry (ICP-AES), also known as inductively coupled plasma optical emission spectrometry (ICP-OES), is a robust and widely used technique for the determination of barium in various materials, including inorganic compounds like this compound. This method is valued for its high sensitivity, wide linear dynamic range, and ability to perform multi-element analysis simultaneously. labtesting.comepa.gov

The principle of ICP-AES involves introducing a liquid sample, typically after acid digestion, into a high-temperature argon plasma (around 6,000-10,000 K). The intense heat desolvates, atomizes, and excites the barium atoms. As the excited atoms relax to a lower energy state, they emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of barium in the sample. epa.gov

For the analysis of solid materials like this compound, a digestion step is necessary to bring the sample into a liquid form. This often involves dissolving the compound in an appropriate acid, such as nitric acid. google.com In cases of more refractory materials, a fusion step with a flux like lithium metaborate may be required, followed by dissolution of the fused bead in acid. researchgate.net It is crucial to ensure that the sample preparation method achieves complete dissolution without losing the analyte.

The selection of the analytical wavelength is critical to avoid spectral interferences from other elements present in the sample matrix. Barium has several prominent emission lines that can be used for quantification. Background correction techniques are employed to distinguish the analyte signal from the background emission, enhancing the accuracy of the measurement. epa.gov To overcome matrix effects, especially in samples with high dissolved solids, the use of an internal standard such as yttrium or scandium is a common practice. epa.govresearchgate.net

Table 2: ICP-AES Parameters for Barium Analysis

| Parameter | Typical Specification / Value | Purpose / Comment |

|---|---|---|

| Sample Preparation | Acid digestion (e.g., HNO₃, HCl) or fusion (e.g., LiBO₂) | To convert the solid sample into a liquid form suitable for nebulization. google.comresearchgate.net |

| Plasma Gas | Argon | Forms the high-temperature plasma to excite the sample atoms. epa.gov |

| Prominent Ba Emission Lines | 455.403 nm, 493.409 nm, 233.527 nm | These are strong, sensitive lines commonly used for barium quantification. The choice depends on the required sensitivity and potential spectral interferences. cdc.gov |

| Detection Limits | Parts per billion (ppb) range (e.g., 0.005 µg/sample) | Demonstrates the high sensitivity of the technique, suitable for major and trace analysis. cdc.gov |

| Internal Standard | Yttrium (Y), Scandium (Sc) | Used to correct for matrix effects and instrumental drift, improving precision and accuracy. epa.govresearchgate.net |

| Background Correction | Adjacent to analyte line | Essential for accurate quantification of trace elements by subtracting non-analyte signals. epa.gov |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Trace Barium Quantification

For applications requiring the quantification of trace and ultra-trace levels of barium, inductively coupled plasma mass spectrometry (ICP-MS) is the method of choice. It offers significantly lower detection limits than ICP-AES, often in the parts-per-trillion (ppt) or even parts-per-quadrillion (ppq) range. labtesting.commeasurlabs.com This makes it an invaluable tool for purity assessment of high-grade materials and for detecting minute impurities.

Similar to ICP-AES, ICP-MS uses an argon plasma to generate ions from the sample. However, instead of measuring emitted light, the ions are extracted from the plasma and guided into a mass spectrometer. The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z). A detector then counts the number of ions for a specific m/z, which corresponds to a particular isotope of an element. The count rate is proportional to the concentration of that element in the original sample. labtesting.comosf.io

Sample preparation for ICP-MS is critical, as the technique's high sensitivity makes it susceptible to contamination. The use of ultra-pure acids and high-purity water is essential. osf.ioreagecon.com All labware, which should preferably be made of plastic rather than glass to avoid leaching of contaminants like barium, must undergo rigorous acid-washing procedures. osf.io For complex matrices that are difficult to dissolve, such as those containing barium sulfate (B86663), alkali fusion may be employed as an alternative to acid digestion to ensure complete sample dissolution. ingeniatrics.com

A key challenge in ICP-MS is the potential for isobaric and polyatomic interferences. Isobaric interference occurs when an isotope of another element has the same mass as the target analyte isotope. Polyatomic interferences are formed by the combination of atoms from the plasma gas, sample matrix, and acids. Modern ICP-MS instruments are equipped with collision/reaction cells or high-resolution mass analyzers to mitigate these interferences, thereby improving the accuracy of trace barium quantification. researchgate.net

Table 3: ICP-MS for Trace Barium Quantification

| Parameter | Typical Specification / Value | Purpose / Comment |

|---|---|---|

| Sensitivity | Parts per trillion (ppt) to parts per quadrillion (ppq) | Offers ultra-trace detection capabilities, ideal for purity analysis. measurlabs.com |

| Isotopes Measured | ¹³⁵Ba, ¹³⁷Ba, ¹³⁸Ba | ¹³⁸Ba is the most abundant isotope. The choice may depend on potential isobaric interferences. |

| Sample Preparation | Digestion with ultra-pure acids; rigorous cleaning of labware | Crucial to prevent contamination and ensure accurate trace-level results. osf.io |

| Interference Reduction | Collision/Reaction Cell Technology (e.g., using He, H₂) | Removes polyatomic interferences (e.g., from oxides) and resolves isobaric overlaps. researchgate.net |

| Applications | Purity assessment of high-purity materials, environmental monitoring, trace element analysis | Suitable for applications demanding the highest sensitivity for barium. measurlabs.comnih.gov |

X-ray Diffraction (XRD) for Material Phase Identification and Purity Assessment

X-ray diffraction (XRD) is a powerful, non-destructive analytical technique used to identify the crystalline phases within a material and to assess its purity. For a synthesized compound like this compound, XRD is indispensable for confirming that the desired crystal structure has been formed and for detecting the presence of any crystalline impurities, such as starting materials or side products. verichek.net

The fundamental principle of XRD is based on the constructive interference of monochromatic X-rays that are scattered by the ordered arrangement of atoms in a crystalline lattice. This phenomenon is described by Bragg's Law (nλ = 2d sinθ), where λ is the wavelength of the X-rays, d is the spacing between crystal lattice planes, θ is the angle of incidence, and n is an integer. Each crystalline material produces a unique diffraction pattern, characterized by a specific set of d-spacings and corresponding peak intensities. This pattern serves as a "fingerprint" for the substance. libretexts.org

To analyze a sample of this compound, a powdered form of the material is irradiated with X-rays over a range of angles (2θ). The resulting diffraction pattern is a plot of diffraction intensity versus the 2θ angle. By comparing this experimental pattern to reference patterns in a database, such as the International Centre for Diffraction Data (ICDD), the crystalline phases present in the sample can be identified. csic.es

For this compound, XRD analysis would confirm the formation of the Ba(BF₄)₂ phase. For example, a study on a hydrated form, Ba(BF₄)₂(H₂O)₃, identified its crystal structure at low temperature as monoclinic, belonging to the P2₁/n space group, with specific lattice parameters. nih.govresearchgate.net The absence of peaks corresponding to potential impurities (e.g., BaF₂, B₂O₃) would indicate a high degree of phase purity. uni-augsburg.de Furthermore, XRD can be used to study phase transitions, as demonstrated by the identification of a reversible phase transition for Ba(BF₄)₂(H₂O)₃ between 280 and 300 K. nih.gov Advanced techniques, such as Rietveld refinement, can be applied to the XRD data to obtain detailed structural information, including lattice parameters, atomic positions, and quantitative phase analysis. uni-augsburg.de

Table 4: Application of XRD to this compound Analysis

| Analysis Type | XRD Application and Principle | Expected Outcome for Ba(BF₄)₂ |

|---|---|---|

| Phase Identification | Comparison of the experimental diffraction pattern with reference database patterns (e.g., ICDD). Each crystalline phase has a unique "fingerprint" pattern. nih.gov | A match between the experimental pattern and the reference pattern for Ba(BF₄)₂ confirms its synthesis. |

| Purity Assessment | Detection of additional peaks in the diffraction pattern that do not belong to the target compound. | A pure sample will show only the diffraction peaks characteristic of the Ba(BF₄)₂ phase. The presence of other peaks would indicate crystalline impurities. uni-augsburg.de |

| Crystal Structure Determination | Analysis of peak positions and intensities to determine the unit cell dimensions (a, b, c, α, β, γ) and space group of the crystal. nih.gov | Provides fundamental crystallographic data for the specific phase of this compound being studied. |

| Quantitative Phase Analysis | Rietveld refinement or other quantitative methods are used to determine the relative amounts of different crystalline phases in a mixture. uni-augsburg.de | Can quantify the percentage of Ba(BF₄)₂ and any crystalline impurities in the sample. |

Q & A

Q. What spectroscopic and crystallographic methods are employed to characterize barium tetrafluoroborate?

this compound is typically characterized using nuclear magnetic resonance (NMR) spectroscopy, X-ray diffraction (XRD), and infrared (IR) spectroscopy. For instance, studies in solvents like acetone or acetonitrile can reveal structural dynamics, such as intermediate formation in mechanochemical reactions (e.g., pyridinium intermediates in deaminative arylation) . XRD is critical for determining crystal structure and confirming ionic lattice arrangements, especially when analyzing interactions with solvents or co-solutes .

Q. How does the solubility of this compound vary in ionic liquids and aqueous systems?

Solubility in ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate, [bmim][BF]) can be measured via saturation methods under controlled temperatures (303–343 K) and near-atmospheric pressures. Henry’s law coefficients and molar thermodynamic functions (Gibbs energy, enthalpy, entropy) are derived to assess solvent interactions . In aqueous mixtures, excess molar volumes () and viscosity deviations () are modeled using the Redlich–Kister equation to predict temperature- and composition-dependent behavior .

Q. What safety protocols are essential for handling this compound in laboratory settings?

this compound is classified under hazardous substances due to its environmental toxicity (e.g., listed in SARA 313 and Massachusetts Right-to-Know). Researchers must use personal protective equipment (PPE), avoid inhalation, and dispose of waste via approved facilities. Safety data sheets (SDS) recommend immediate medical attention for ingestion and adherence to TSCA/EINECS regulations for storage .

Advanced Research Questions

Q. What role does this compound play in mechanochemical deaminative arylation pathways?

In mechanochemical reactions (e.g., ball milling), this compound facilitates transition-metal-free C–C coupling. Two proposed mechanisms involve:

- Mechanism I : Polarization of barium titanate under mechanical stress excites a pyridinium intermediate, enabling nucleophilic boronic acid attack on carbonyl groups.

- Mechanism II : Redox cycles with DABCO generate radical intermediates for aryl coupling .

Contradictions between these pathways highlight the need for kinetic isotope effect (KIE) studies or electron paramagnetic resonance (EPR) to detect radical species.

Q. How can computational methods resolve ambiguities in this compound-mediated reaction mechanisms?

Density functional theory (DFT) simulations can model transition states (e.g., intermediates B and D in Scheme 4a/b ) to compare activation energies for nucleophilic vs. radical pathways. Solvent effects are incorporated via COSMO-RS to predict polarization-driven reactivity in non-thermal conditions.

Q. What thermodynamic insights are critical for optimizing this compound in electrochemical applications?

Phase behavior studies (e.g., CO + [bmim][BF] systems) reveal type III fluid-phase diagrams, where alkyl chain length in ionic liquids influences bubble-point pressures. Advanced calorimetry (DSC) and conductometric analysis (e.g., Arrhenius plots) quantify ion mobility and electrolyte stability in Li-ion battery analogs .

Q. How do structural isomers of ionic liquids affect this compound’s thermophysical properties?

Isomeric ionic liquids (e.g., n-butyl-3-methyl-pyridinium vs. n-butyl-4-methyl-pyridinium tetrafluoroborate) exhibit distinct density, viscosity, and surface tension profiles. Empirical relationships (e.g., Lorentz-Lorenz equation for refractive index) validate experimental data and predict properties for novel solvent systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.